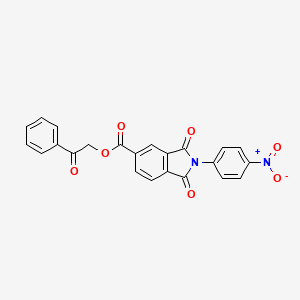
2-oxo-2-phenylethyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylethyl group, a nitrophenyl group, and a dioxo-dihydro-isoindole carboxylate moiety.
Vorbereitungsmethoden
The synthesis of 2-oxo-2-phenylethyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-2-phenylethyl 2-aminobenzoate with 4-nitrobenzoyl chloride under specific reaction conditions . The reaction typically requires the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
2-oxo-2-phenylethyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-oxo-2-phenylethyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with other similar compounds, such as:
2-oxo-2-phenylethyl 2-(2-bromo-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate: This compound has a bromine atom instead of a hydrogen atom at the 2-position of the nitrophenyl group.
2-oxo-2-phenylethyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate: This compound has a methoxy group instead of a nitro group at the 4-position of the phenyl ring.
Eigenschaften
Molekularformel |
C23H14N2O7 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
phenacyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H14N2O7/c26-20(14-4-2-1-3-5-14)13-32-23(29)15-6-11-18-19(12-15)22(28)24(21(18)27)16-7-9-17(10-8-16)25(30)31/h1-12H,13H2 |
InChI-Schlüssel |
AWCFLDOPPCKLFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11667456.png)
![N'-[(Z)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667459.png)
![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11667467.png)
![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11667470.png)
![N'-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11667491.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667498.png)
![4-(5-{(Z)-[5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11667504.png)
![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]propanamide](/img/structure/B11667506.png)
![3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B11667509.png)
![4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol](/img/structure/B11667510.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11667511.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11667517.png)
![(5E)-5-({2-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11667520.png)
